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Compound of Interest

Compound Name: Trypsin Inhibitor (soybean)

Cat. No.: B1163945 Get Quote

Dieses technische Support-Center bietet umfassende Anleitungen zur Fehlerbehebung und

häufig gestellte Fragen (FAQs) zu häufigen Problemen bei der Verwendung von Sojabohnen-

Trypsin-Inhibitor (SBTI) in der Zellkultur. Es richtet sich an Forscher, Wissenschaftler und

Fachleute in der Arzneimittelentwicklung, um häufig auftretende Probleme bei ihren

Experimenten zu identifizieren und zu lösen.

Fehlerbehebungsleitfaden
Dieser Leitfaden im Frage-Antwort-Format befasst sich mit spezifischen Problemen, die bei der

Verwendung von SBTI auftreten können.

F1: Warum heften sich meine Zellen nach der Trypsinisierung und SBTI-Behandlung schlecht

an?

Antwort: Eine schlechte Zellanhaftung nach der Subkultur mit SBTI kann mehrere Ursachen

haben:

Unvollständige Trypsin-Inaktivierung: Restliche Trypsinaktivität kann Zelloberflächenproteine

schädigen, die für die Anhaftung entscheidend sind. Stellen Sie sicher, dass das SBTI-zu-

Trypsin-Verhältnis korrekt ist. In der Regel wird ein stöchiometrisches 1:1-Verhältnis

empfohlen, aber einige Protokolle schlagen eine höhere Konzentration von SBTI vor, um

eine vollständige Inaktivierung zu gewährleisten.[1]
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Übermäßige Trypsinisierung: Eine zu lange Exposition gegenüber Trypsin, selbst bei

anschließender Inaktivierung, kann die Zellen schädigen. Optimieren Sie Ihre

Trypsinisierungszeit; sie sollte gerade ausreichen, um die Zellen abzulösen.

Unvollständige Entfernung des Trypsin-SBTI-Komplexes: Der verbleibende Komplex in der

Zellsuspension kann die Anhaftung beeinträchtigen. Es ist entscheidend, die Zellen nach der

Inaktivierung durch Zentrifugation zu pelletieren und das Pellet in frischem Medium zu

resuspendieren.[2] Ein zusätzlicher Waschschritt mit PBS kann hilfreich sein.[3]

Zellstress: Falsche Handhabung, wie z. B. starkes Pipettieren, kann die Zellen schädigen

und ihre Anhaftungsfähigkeit verringern.

F2: Meine Zellen zeigen nach der Subkultur mit SBTI eine geringe Lebensfähigkeit oder ein

verlangsamtes Wachstum. Was könnte die Ursache sein?

Antwort: Eine verringerte Lebensfähigkeit oder Proliferation ist ein häufiges Problem, das auf

folgende Faktoren zurückzuführen sein kann:

SBTI-Zytotoxizität: Obwohl SBTI im Allgemeinen als sicher gilt, kann es bei hohen

Konzentrationen für bestimmte Zelllinien zytotoxisch sein. Es ist wichtig, die optimale, nicht-

toxische Konzentration von SBTI für Ihre spezifische Zelllinie durch ein Zytotoxizitäts-Assay

zu bestimmen.

Restliche Trypsinaktivität: Ähnlich wie bei Anhaftungsproblemen kann eine unzureichende

Trypsin-Inaktivierung zu Zellschäden und Zelltod führen.

Nährstoffmangel im Medium: Wenn die Zellen nach der Passage nicht mit ausreichend

Nährstoffen versorgt werden, kann dies ihr Wachstum beeinträchtigen. Stellen Sie sicher,

dass Sie frisches, vorgewärmtes Medium verwenden.

Qualität des SBTI: SBTI ist ein Protein und kann bei unsachgemäßer Lagerung denaturieren

und seine Aktivität verlieren. Verwenden Sie Aliquots, um wiederholtes Einfrieren und

Auftauen zu vermeiden.

F3: Wie kann ich feststellen, ob das Trypsin vollständig durch SBTI inaktiviert wurde?
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Antwort: Die vollständige Inaktivierung von Trypsin ist entscheidend. Hier sind einige

Möglichkeiten, dies zu überprüfen:

Visuelle Beobachtung: Nach der Zugabe von SBTI und dem Resuspendieren der Zellen

sollten diese aufhören zu verklumpen, was ein Zeichen für anhaltende Trypsinaktivität sein

kann.

Zellgesundheit nach der Passage: Eine hohe Zellanhaftung und normales Wachstum nach

der Subkultur sind gute Indikatoren für eine erfolgreiche Trypsin-Inaktivierung.

Enzymatischer Assay: Für eine quantitative Bewertung kann ein enzymatischer Assay zur

Messung der verbleibenden Trypsinaktivität durchgeführt werden. Solche Assays verwenden

ein chromogenes oder fluorogenes Substrat für Trypsin. Es gibt auch ELISA-basierte

Methoden zur Quantifizierung von restlichem Trypsin.[4][5]

F4: Was sind die Anzeichen für eine unvollständige Trypsin-Neutralisierung und wie kann ich

sie beheben?

Antwort: Anzeichen für eine unvollständige Trypsin-Neutralisierung sind unter anderem

Zellverklumpung, schlechte Anhaftung, verringerte Lebensfähigkeit und eine veränderte

Morphologie nach der Passage.

Lösungen:

Überprüfen Sie die Konzentrationen: Stellen Sie sicher, dass die Konzentrationen von

Trypsin und SBTI korrekt sind. Die spezifische Aktivität des Trypsins und die Reinheit des

SBTI können von Charge zu Charge variieren.

Optimieren Sie das Verhältnis: Führen Sie eine Titration durch, um das optimale SBTI-zu-

Trypsin-Verhältnis für Ihre spezifische Zelllinie und Trypsin-Charge zu ermitteln.

Mischvorgang: Stellen Sie sicher, dass das SBTI nach der Zugabe zur Zellsuspension

gründlich, aber schonend gemischt wird, um eine gleichmäßige Verteilung und eine effiziente

Inaktivierung zu gewährleisten.

Inkubationszeit: Obwohl die Reaktion nahezu augenblicklich ist, kann eine kurze Inkubation

von einigen Minuten bei Raumtemperatur die vollständige Komplexbildung sicherstellen.
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Häufig gestellte Fragen (FAQs)
F: Was ist der Hauptzweck der Verwendung von SBTI in der Zellkultur?

A: Der Hauptzweck von SBTI ist die Inaktivierung von Trypsin, einer Protease, die

üblicherweise zur Ablösung von adhärenten Zellen von der Kulturoberfläche verwendet wird.

Dies ist besonders wichtig in serumfreien Kulturbedingungen, da Serum, das normalerweise

Trypsin-Inhibitoren enthält, fehlt.

F: Wie funktioniert SBTI?

A: SBTI ist ein kompetitiver, reversibler Inhibitor, der einen stabilen, stöchiometrischen 1:1-

Komplex mit Trypsin bildet. Diese Komplexbildung blockiert das aktive Zentrum des Trypsins

und verhindert so dessen proteolytische Aktivität.

F: Gibt es Alternativen zu SBTI?

A: Ja, es gibt mehrere Alternativen:

Serum: Fötales Rinderserum (FBS) enthält natürliche Trypsin-Inhibitoren wie α1-Antitrypsin.

Andere Trypsin-Inhibitoren: Es gibt andere kommerziell erhältliche Trypsin-Inhibitoren.

Schonende Zelldissoziationsreagenzien: Produkte wie Accutase sind Mischungen aus

proteolytischen und kollagenolytischen Enzymen, die schonender für die Zellen sind und

keine Inaktivierung erfordern.

EDTA-basierte Ablösung: Bei einigen Zelllinien kann die alleinige Verwendung von EDTA zur

Chelatisierung von Kalziumionen ausreichen, um die Zelladhäsion zu schwächen und die

Zellen abzulösen.

F: Wie sollte ich SBTI-Lösungen vorbereiten und lagern?

A: SBTI wird typischerweise als lyophilisiertes Pulver oder als konzentrierte Stammlösung

geliefert.

Vorbereitung: Lösen Sie das lyophilisierte Pulver in einer geeigneten Pufferlösung wie PBS

oder serumfreiem Medium auf die gewünschte Konzentration. Eine gängige
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Arbeitskonzentration beträgt 1 mg/ml.[2]

Sterilisation: Sterilfiltrieren Sie die rekonstituierte Lösung durch einen 0,22-µm-Filter.

Lagerung: Aliquotieren Sie die Stammlösung in kleinere Volumina, um wiederholtes

Einfrieren und Auftauen zu vermeiden, und lagern Sie sie bei -20 °C.[2] Die Stabilität in

Lösung kann je nach Puffer und Lagerbedingungen variieren.

Quantitative Daten
Die folgenden Tabellen fassen quantitative Daten zur Verwendung von SBTI zusammen.

Tabelle 1: Empfohlene Konzentrationen für die Zubereitung von SBTI-Arbeitslösungen

Ziel-Trypsin-
Konzentration

Verdünnung der
SBTI-Stammlösung

Endkonzentration
der SBTI-
Arbeitslösung

Hemmkapazität pro
ml Arbeitslösung

0,05 % 1:10 in D-PBS 0,5 mg/ml 0,5 mg Trypsin

0,1 % 1:5 in D-PBS 1,0 mg/ml 1,0 mg Trypsin

0,25 % 1:2 in D-PBS 2,5 mg/ml 2,5 mg Trypsin

Datenquelle: Abgeleitet von ATCC-Protokollen.

Tabelle 2: Stabilität von Sojabohnen-Trypsin-Inhibitor (STI)

Bedingung Restaktivität (%)

Temperatur (10 min Exposition)

bis zu 80 °C 100 %

90 °C 80 %

100 °C 70 %

pH (2 h Exposition)

pH 1-14 100 %
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Datenquelle: Abgeleitet aus einer Studie zur Stabilität eines Kunitz-Typ-Trypsininhibitors aus

schwarzen Sojabohnen.[2]

Experimentelle Protokolle
Protokoll 1: Standard-Zellpassage mit SBTI

Dieses Protokoll beschreibt die Schritte zur Subkultivierung von adhärenten Zellen unter

Verwendung von Trypsin und SBTI.

Medien absaugen: Entfernen Sie das verbrauchte Kulturmedium aus dem Kulturgefäß.

Waschen: Spülen Sie die Zellschicht mit sterilem, Ca²⁺/Mg²⁺-freiem PBS, um alle Spuren

von Serum zu entfernen, das die Trypsinaktivität hemmen könnte. Saugen Sie das PBS ab.

Trypsinisierung: Geben Sie eine ausreichende Menge vorgewärmter Trypsin-EDTA-Lösung

hinzu, um die Zellschicht zu bedecken (z. B. 1 ml für einen T-25-Kolben). Inkubieren Sie bei

37 °C für 2-5 Minuten oder bis sich die Zellen ablösen. Überprüfen Sie dies unter dem

Mikroskop.

Inaktivierung: Geben Sie ein gleiches oder doppeltes Volumen einer SBTI-Lösung (in der

Regel 1 mg/ml) in die Zellsuspension, um das Trypsin zu neutralisieren.[3] Mischen Sie die

Suspension durch sanftes Pipettieren.

Zentrifugation: Überführen Sie die Zellsuspension in ein steriles Zentrifugenröhrchen und

zentrifugieren Sie bei 100-200 x g für 5 Minuten, um die Zellen zu pelletieren.[2]

Resuspendierung: Verwerfen Sie den Überstand und resuspendieren Sie das Zellpellet

vorsichtig in einem geeigneten Volumen frischen, vorgewärmten Kulturmediums.

Zellzählung und Aussaat: Zählen Sie die Zellen und säen Sie sie in der gewünschten Dichte

in neue Kulturgefäße aus.

Inkubation: Inkubieren Sie die Zellen unter den für die Zelllinie geeigneten Bedingungen.

Protokoll 2: Zytotoxizitäts-Assay zur Bestimmung der optimalen SBTI-Konzentration (MTT-

Assay)
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Dieses Protokoll beschreibt, wie die zytotoxischen Effekte von SBTI auf eine bestimmte

Zelllinie bewertet werden können.

Zellaussaat: Säen Sie die Zellen in einer 96-Well-Platte mit einer geeigneten Dichte aus und

lassen Sie sie über Nacht anhaften.

Behandlung: Bereiten Sie eine Reihe von Verdünnungen von SBTI in serumfreiem Medium

vor. Entfernen Sie das Medium von den Zellen und fügen Sie die SBTI-Verdünnungen zu

den entsprechenden Wells hinzu. Fügen Sie auch eine Kontrolle mit nur Medium hinzu.

Inkubation: Inkubieren Sie die Platte für einen relevanten Zeitraum (z. B. die typische

Expositionszeit während der Passage oder länger, um subtile Effekte zu erkennen).

MTT-Zugabe: Fügen Sie jedem Well MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-

diphenyltetrazoliumbromid) hinzu und inkubieren Sie die Platte für 2-4 Stunden bei 37 °C,

damit sich Formazan-Kristalle bilden können.

Solubilisierung: Fügen Sie ein Solubilisierungsmittel (z. B. DMSO oder eine saure

Isopropanol-Lösung) hinzu, um die Formazan-Kristalle aufzulösen.

Messung: Messen Sie die Extinktion bei einer geeigneten Wellenlänge (typischerweise 570

nm) mit einem Plattenlesegerät.

Analyse: Berechnen Sie die prozentuale Zelllebensfähigkeit für jede SBTI-Konzentration im

Vergleich zur Kontrolle und bestimmen Sie die IC50 (die Konzentration, bei der 50 % der

Zellen abgetötet werden).

Visualisierungen
Die folgenden Diagramme veranschaulichen wichtige Prozesse und logische Beziehungen im

Zusammenhang mit der Verwendung von SBTI.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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